3-(6-Methoxypyridin-3-yl)pentanedioic acid
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Overview
Description
3-(6-Methoxypyridin-3-yl)pentanedioic acid is an organic compound with a unique structure that includes a methoxy group attached to a pyridine ring, which is further connected to a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxypyridin-3-yl)pentanedioic acid typically involves the reaction of 6-methoxypyridine with a suitable pentanedioic acid derivative under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also a key consideration in industrial processes .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxypyridin-3-yl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-(6-Hydroxypyridin-3-yl)pentanedioic acid, while reduction of the carboxylic acid groups can produce 3-(6-Methoxypyridin-3-yl)pentanol.
Scientific Research Applications
3-(6-Methoxypyridin-3-yl)pentanedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(6-Methoxypyridin-3-yl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-3-ylboronic acid: Similar structure but with a boronic acid group instead of a pentanedioic acid moiety.
3-(6-Hydroxypyridin-3-yl)pentanedioic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-(6-Methoxypyridin-3-yl)pentanedioic acid is unique due to the presence of both a methoxy group and a pentanedioic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO5 |
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Molecular Weight |
239.22 g/mol |
IUPAC Name |
3-(6-methoxypyridin-3-yl)pentanedioic acid |
InChI |
InChI=1S/C11H13NO5/c1-17-9-3-2-7(6-12-9)8(4-10(13)14)5-11(15)16/h2-3,6,8H,4-5H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
MIRUJENWDZDFOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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